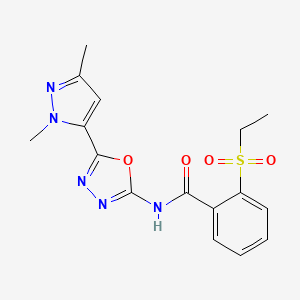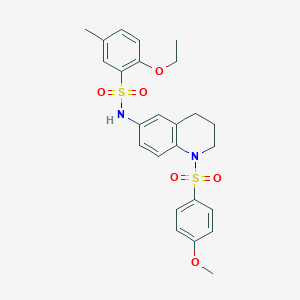
isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) is a synthetic peptide compound with a complex structure It is composed of several amino acids, including isobutyryl, D-alpha-methyl-lysine, arginine, DL-2-aminobutyric acid, and D-phenylglycine
Méthodes De Préparation
The synthesis of isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the protection of amino acid functional groups, followed by coupling reactions to form peptide bonds. Common reagents used in these reactions include coupling agents like carbodiimides (e.g., DCC) and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The final deprotection step yields the desired peptide compound. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Acidic or basic conditions can hydrolyze peptide bonds, breaking down the compound into its constituent amino acids.
Applications De Recherche Scientifique
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical tool.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It may be used in the development of new materials or as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) can be compared with other similar peptide compounds, such as:
Isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1): A closely related compound with a similar structure but different stereochemistry.
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(2): Another variant with a different amino acid sequence.
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(3): A compound with additional modifications to the amino acid residues.
Propriétés
Formule moléculaire |
C29H46N8O5 |
|---|---|
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
N-[(3R,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide |
InChI |
InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20?,21-,22+,29+/m0/s1 |
Clé InChI |
SILRGLDFBXVGOQ-HBIQCHECSA-N |
SMILES isomérique |
CCC1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
SMILES canonique |
CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)

![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)

![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)





![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)
